molecular formula C32H33N3O4S2 B452213 METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B452213
M. Wt: 587.8g/mol
InChI Key: JBQLSIXFDDOPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[({[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of quinoline, thiophene, and cycloheptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. Common reagents used in these reactions include p-toluenesulfonic acid, potassium t-butoxide, and various carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-{[({[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The quinoline and thiophene moieties may play a role in binding to these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of quinoline, thiophene, and cycloheptane moieties. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C32H33N3O4S2

Molecular Weight

587.8g/mol

IUPAC Name

methyl 2-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C32H33N3O4S2/c1-19(2)18-39-21-11-9-10-20(16-21)26-17-24(22-12-7-8-14-25(22)33-26)29(36)34-32(40)35-30-28(31(37)38-3)23-13-5-4-6-15-27(23)41-30/h7-12,14,16-17,19H,4-6,13,15,18H2,1-3H3,(H2,34,35,36,40)

InChI Key

JBQLSIXFDDOPFX-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCCCC5)C(=O)OC

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCCCC5)C(=O)OC

Origin of Product

United States

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